1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9118085
InChI: InChI=1S/C20H19N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h2-11,15H,1,12-14H2
SMILES: C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Molecular Formula: C20H19N3O
Molecular Weight: 317.4 g/mol

1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

CAS No.:

Cat. No.: VC9118085

Molecular Formula: C20H19N3O

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one -

Specification

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
IUPAC Name 1-phenyl-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C20H19N3O/c1-2-12-22-18-11-7-6-10-17(18)21-20(22)15-13-19(24)23(14-15)16-8-4-3-5-9-16/h2-11,15H,1,12-14H2
Standard InChI Key BGWKLSHFFJVATA-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Canonical SMILES C=CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Introduction

Potential Applications

Given its structural components, 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one could be explored for various biological activities, such as:

  • Antimicrobial Activity: Compounds with benzimidazole rings have shown efficacy against certain pathogens.

  • Anticancer Potential: The presence of aromatic rings and heterocyclic systems can facilitate interactions with DNA or enzymes involved in cancer cell proliferation.

  • Neuroprotective Effects: Some benzimidazole derivatives have been studied for their neuroprotective properties.

Synthesis and Characterization

The synthesis of such a compound would likely involve multiple steps, including:

  • Formation of the Pyrrolidin-2-one Ring: This could be achieved through a cyclization reaction involving an appropriate amino acid derivative.

  • Introduction of the Benzimidazole Moiety: This might involve condensation reactions between the pyrrolidin-2-one core and benzimidazole precursors.

  • Allylation: The allyl group could be introduced via an alkylation reaction using an allyl halide or allyl alcohol under suitable conditions.

Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Research Findings and Data

Since specific data on 1-phenyl-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is not available, we can look at similar compounds for insights. For instance, benzimidazole derivatives have shown promising biological activities, as noted in various studies .

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